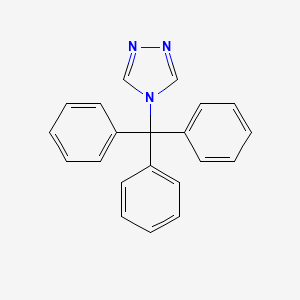

4-(TRiphenylmethyl)-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H17N3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-trityl-1,2,4-triazole |

InChI |

InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-16-22-23-17-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

XSVJCWHRKXWJMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NN=C4 |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural Elucidation of 4 Triphenylmethyl 1,2,4 Triazole

Spectroscopic Methods for Comprehensive Structural Assignment and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of 4-(Triphenylmethyl)-1,2,4-triazole. Each method provides unique insights into the compound's atomic and electronic framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-(Triphenylmethyl)-1,2,4-triazole molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Triphenylmethyl)-1,2,4-triazole displays characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the three phenyl rings of the triphenylmethyl group typically appear as a complex multiplet in the range of δ 7.20–7.50 ppm. researchgate.net The protons of the 1,2,4-triazole (B32235) ring are also discernible, with their specific chemical shifts influenced by the attachment of the bulky trityl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom. The spectrum for 4-(Triphenylmethyl)-1,2,4-triazole would show signals for the carbon atoms of the triazole ring and the triphenylmethyl group. For instance, a substituted 1,2,4-triazole might show carbon signals at approximately δ 54.20, 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, and 148.2 ppm. researchgate.net The specific shifts for 4-(Triphenylmethyl)-1,2,4-triazole would need to be determined experimentally but are expected to fall within established ranges for these types of carbon atoms.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20-7.50 | m | Aromatic protons (Triphenylmethyl) |

| ¹H | Unavailable | s | Triazole protons |

| ¹³C | Unavailable | - | Triazole carbons |

| ¹³C | Unavailable | - | Triphenylmethyl carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-(Triphenylmethyl)-1,2,4-triazole exhibits characteristic absorption bands that confirm the presence of its key structural components.

The presence of the aromatic rings in the triphenylmethyl group is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. researchgate.net The 1,2,4-triazole ring itself has several characteristic vibrations. The C=N stretching vibration is typically seen around 1650 cm⁻¹. researchgate.net The N-N stretching vibrations within the triazole ring can appear as two distinct peaks, for example, around 1147 cm⁻¹ and 1062 cm⁻¹. researchgate.net The C-H stretching of the triazole ring can be observed around 3083-3054 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic (Triphenylmethyl) |

| ~3080 | C-H Stretch | Aromatic (Triazole) |

| ~1650 | C=N Stretch | Triazole Ring |

| 1600-1450 | C=C Stretch | Aromatic (Triphenylmethyl) |

| ~1147 and ~1062 | N-N Stretch | Triazole Ring |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For 4-(Triphenylmethyl)-1,2,4-triazole (C₂₁H₁₇N₃), the exact mass can be calculated and compared with the experimentally determined value. The high accuracy of HRMS helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of 4-(Triphenylmethyl)-1,2,4-triazole is expected to show absorption bands corresponding to π-π* transitions within the aromatic phenyl rings and the 1,2,4-triazole ring. The triphenylmethyl group, with its extensive conjugation, will significantly influence the absorption maxima. The degree of conjugation between the triazole ring and the phenyl groups can be inferred from the position and intensity of these absorption bands. nih.gov For some triazole derivatives, electronic transitions can be observed which are mainly derived from π-π* contributions. researchgate.net

X-ray Diffraction (XRD) Studies for Solid-State Molecular and Supramolecular Structure

X-ray Diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For 4-(Triphenylmethyl)-1,2,4-triazole, an XRD study would determine bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods. It would also reveal the conformation of the triphenylmethyl group and the planarity of the triazole ring. Furthermore, XRD analysis elucidates the supramolecular structure, showing how the molecules pack in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding or π-stacking. In related triazole structures, the triazole rings are often found to be planar, with substituent phenyl groups twisted with respect to this plane. nih.gov

Other Instrumental Techniques for Elemental Composition and Purity (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of 4-(Triphenylmethyl)-1,2,4-triazole. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₁H₁₇N₃). Agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of the synthesized compound. journalofbabylon.com

Theoretical and Computational Investigations of 4 Triphenylmethyl 1,2,4 Triazole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govnih.gov For 4-(triphenylmethyl)-1,2,4-triazole, DFT calculations would provide significant insights into its fundamental properties.

Geometry Optimization and Conformational Analysis of the Triphenylmethyl Substituent

The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For 4-(triphenylmethyl)-1,2,4-triazole, a key aspect of this analysis would be the conformational flexibility of the bulky triphenylmethyl (trityl) group. This would involve calculating the potential energy surface by systematically rotating the phenyl rings and the bond connecting the trityl group to the triazole ring. This analysis would reveal the most stable conformer(s) and the energy barriers between different conformations. Studies on other substituted triazoles have successfully used DFT to determine conformational flexibility by mapping the potential energy profile with respect to specific torsion angles. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Orbital Localization)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

For 4-(triphenylmethyl)-1,2,4-triazole, DFT calculations would determine the energies of the HOMO and LUMO and their spatial distribution. It is expected that the HOMO would be localized primarily on the electron-rich triazole ring and the nitrogen atoms, while the LUMO might be distributed across the triazole and the phenyl rings of the trityl group. The bulky trityl group could influence these energy levels and the HOMO-LUMO gap. DFT studies on other 1,2,4-triazole (B32235) derivatives have shown how different substituents can modulate the HOMO-LUMO gap. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 1,2,4-Triazoles (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Methyl-1,2,4-triazole | -7.2 | -1.5 | 5.7 |

| 4-Phenyl-1,2,4-triazole | -6.8 | -1.8 | 5.0 |

| 4-(Triphenylmethyl)-1,2,4-triazole (Hypothetical) | -6.5 | -2.0 | 4.5 |

Note: Data for 4-methyl- and 4-phenyl-1,2,4-triazole are illustrative and based on general trends observed in computational studies of similar compounds. The values for 4-(triphenylmethyl)-1,2,4-triazole are hypothetical and represent a potential trend due to the extended conjugation of the trityl group.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which reveals hyperconjugative and intramolecular charge transfer interactions.

In the case of 4-(triphenylmethyl)-1,2,4-triazole, NBO analysis would elucidate the nature of the bond between the triphenylmethyl carbon and the nitrogen of the triazole ring. It would also reveal any stabilizing interactions between the lone pairs of the triazole's nitrogen atoms and the antibonding orbitals of the phenyl rings, or vice versa. NBO analysis is a standard method in computational studies of triazole derivatives to understand their electronic structures. inorgchemres.org

Quantum Chemical Calculations for Prediction of Chemical Reactivity and Reaction Pathways

Quantum chemical calculations, including DFT, can be used to predict a molecule's reactivity. By analyzing the distribution of electron density and the energies of frontier orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. For 4-(triphenylmethyl)-1,2,4-triazole, these calculations could predict the most likely sites for protonation, alkylation, or other chemical reactions. Furthermore, these methods can be used to model the transition states and energy barriers of potential reaction pathways, providing a deeper understanding of the reaction mechanisms.

Computational Studies on Tautomeric Equilibria and Aromaticity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring can exist in different tautomeric forms. researchgate.net While the 4-substituted nature of 4-(triphenylmethyl)-1,2,4-triazole prevents the most common form of proton tautomerism involving the ring nitrogens, computational studies could still explore the relative stabilities of any potential, less common tautomers.

Aromaticity is a key property of the 1,2,4-triazole ring, contributing to its stability. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A computational study of 4-(triphenylmethyl)-1,2,4-triazole would likely confirm the aromatic nature of the triazole ring and investigate how the bulky trityl substituent might subtly influence this property.

Exploration of Nonlinear Optical (NLO) Properties through Advanced Computational Methods

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on the nonlinear optical (NLO) properties of the compound 4-(Triphenylmethyl)-1,2,4-triazole. While the broader class of 1,2,4-triazole derivatives has been the subject of various computational investigations to explore their potential in materials science, research specifically detailing the NLO characteristics of the triphenylmethyl-substituted variant is not publicly available. researchgate.netnih.govnih.govnih.govnih.govnih.govmdpi.commdpi.comrsc.org

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic and optical properties of novel molecules. nih.govnih.gov These studies typically involve the calculation of key NLO parameters such as electric dipole moments (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. Such calculations provide valuable insights into a molecule's potential for applications in optoelectronic devices.

For various other 1,2,4-triazole derivatives, researchers have employed DFT calculations to elucidate structure-property relationships. These studies have investigated how different substituent groups on the triazole ring influence the molecule's electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and ultimately, its NLO response. researchgate.netnih.govnih.gov However, without specific studies on 4-(Triphenylmethyl)-1,2,4-triazole, it is not possible to present detailed research findings or data tables concerning its NLO properties.

Therefore, the exploration of the nonlinear optical properties of 4-(Triphenylmethyl)-1,2,4-triazole through advanced computational methods remains an open area for future research. Such investigations would be crucial in determining its suitability for NLO applications and would contribute to a deeper understanding of how the bulky and electronically significant triphenylmethyl (trityl) group influences the optical behavior of the 1,2,4-triazole core.

Chemical Reactivity and Derivatization Strategies for 4 Triphenylmethyl 1,2,4 Triazole

Electrophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring and its Influence by the Triphenylmethyl Group

The 1,2,4-triazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which occurs exclusively at the nitrogen atoms due to their high electron density. chemicalbook.comnih.gov In an unsubstituted 1,2,4-triazole, electrophilic attack, such as alkylation, can lead to a mixture of 1-substituted and 4-substituted isomers, with the regioselectivity often depending on the reaction conditions. chemicalbook.comresearchgate.netnih.gov

The primary role of the triphenylmethyl group at the N4 position is to act as a bulky protecting group, which sterically and electronically influences the regioselectivity of further substitutions. By occupying the N4 position, the trityl group directs incoming electrophiles, such as alkylating agents, almost exclusively to the N1 position. This strategy is synthetically valuable for the preparation of 1-substituted-1,2,4-triazoles, as the trityl group can be subsequently removed.

The alkylation of 1,2,4-triazole and its derivatives typically involves reaction with alkyl halides in the presence of a base. While specific studies detailing the alkylation of 4-(triphenylmethyl)-1,2,4-triazole are not prevalent, the known reactivity of the 1,2,4-triazole nucleus allows for a clear projection of its behavior. The N1 and N2 atoms are the available nucleophilic sites for electrophilic attack. nih.gov The presence of the massive trityl group at N4 sterically hinders the adjacent N1 position to some degree, but more importantly, it prevents any reaction at N4, thereby simplifying the product mixture. This leads to the formation of 1-alkyl-4-(triphenylmethyl)-1,2,4-triazolium salts.

Table 1: Examples of Alkylation Reactions on the 1,2,4-Triazole Ring Illustrating Regioselectivity This table showcases general alkylation reactions on the 1,2,4-triazole scaffold to provide context on the regioselectivity that the N4-trityl group helps control.

| Reactant | Alkylating Agent | Base/Solvent | Product(s) | Reference |

| 1,2,4-Triazole | Methyl sulfate | aq. NaOH | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | nih.gov |

| 1,2,4-Triazole | 4-Nitrobenzyl halides | DBU / THF | 1-(4-Nitrobenzyl)-1,2,4-triazole (major) and 4-(4-Nitrobenzyl)-1,2,4-triazole (minor) | researchgate.net |

| 1,2,4-Triazole | Isopropyl alcohol | H₂SO₄ | 1-Isopropyl-1H-1,2,4-triazole | researchgate.net |

| 1,2,4-Triazole | Alkyl halides | Neat, 100-120°C | 1-Alkyl-1,2,4-triazoles (>90% yield) | nih.gov |

The trityl group thus serves as an effective directing group for achieving selective N1 functionalization, a key step in the synthesis of various targeted 1,2,4-triazole derivatives.

Nucleophilic Substitution Reactions and the Role of the Triazole Nitrogen Atoms

The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient due to their proximity to multiple electronegative nitrogen atoms. chemicalbook.comnih.gov This property makes them susceptible to attack by nucleophiles, particularly under harsh conditions or if the ring is activated by electron-withdrawing groups.

In the case of 4-(triphenylmethyl)-1,2,4-triazole, there are no specific documented examples of nucleophilic substitution reactions. However, based on general chemical principles, the reactivity of the C3 and C5 positions would be significantly impacted by the N4-trityl substituent. The immense steric bulk of the three phenyl rings would create a formidable shield around the triazole core, severely hindering the approach of a nucleophile to the adjacent C3 and C5 atoms. This steric hindrance is expected to dramatically reduce the rate of any potential nucleophilic substitution or prevent it altogether under standard conditions. Therefore, while the electronic properties of the ring carbons are favorable for attack, the steric accessibility is extremely low, making this class of reaction challenging and synthetically unfavorable for this specific compound.

Reactions Involving the Triphenylmethyl Substituent and its Potential for Further Functionalization

The triphenylmethyl group is predominantly known in organic synthesis as a protecting group, and its primary reaction is its removal. The C-N bond connecting the trityl group to the triazole N4 atom is labile under acidic conditions. Treatment with acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, efficiently cleaves this bond to yield the unsubstituted 1H-1,2,4-triazole and the stable triphenylmethyl cation, which is typically scavenged or removed during workup. This deprotection step is fundamental to the use of 4-trityl-1,2,4-triazole as an intermediate in multi-step syntheses.

Beyond deprotection, the trityl group itself offers potential for further functionalization, although this is less common. The three phenyl rings can theoretically undergo electrophilic aromatic substitution. However, the triazole ring acts as a deactivating group, making these reactions more difficult than on unsubstituted benzene.

A more plausible strategy for functionalization could be through metal-catalyzed cross-coupling reactions. For instance, if the phenyl rings of the trityl group were pre-functionalized with halides (e.g., bromine), they could participate in reactions like the Suzuki cross-coupling. Studies on other substituted triazoles, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, have demonstrated successful Suzuki coupling with various boronic acids to create more complex aryl-substituted structures. nih.gov This serves as a precedent for the potential, albeit synthetically complex, further functionalization of the triphenylmethyl group itself.

Coordination Chemistry: Formation of Metal Complexes with 4-(Triphenylmethyl)-1,2,4-Triazole as a Ligand

The 1,2,4-triazole ring system is a well-established and versatile ligand in coordination chemistry. wikipedia.org The pyridine-like nitrogen atoms at the N1 and N2 positions possess lone pairs of electrons that can readily coordinate to metal centers, allowing triazoles to act as bridging ligands to form polynuclear complexes and coordination polymers. znaturforsch.com

Despite the inherent coordinating ability of the triazole nucleus, there is a lack of reported metal complexes involving 4-(triphenylmethyl)-1,2,4-triazole as a ligand. This is almost certainly due to the profound steric hindrance imposed by the triphenylmethyl group. The bulky nature of the three phenyl rings effectively blocks the N1 and N2 positions, preventing them from accessing the coordination sphere of a metal ion. Any attempt at coordination would likely be thwarted by severe steric repulsion between the trityl group and the metal's other ligands.

For context, numerous metal complexes have been synthesized with less sterically demanding 4-substituted-1,2,4-triazoles, highlighting the importance of the N4 position's size in determining coordination ability.

Table 2: Examples of Metal Complexes with Various 1,2,4-Triazole-Based Ligands This table provides examples of metal complexes formed with other triazole ligands, illustrating the coordination possibilities that are likely blocked by the bulky N4-trityl group.

| Ligand | Metal Ion(s) | Complex Type/Geometry | Reference |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II) | Tetrahedral | lookchem.com |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | lookchem.com |

| 1-Isopropyl-1H-1,2,4-triazole | Cu(II) | [CuL₂(H₂O)₂Cl₂] and [СuL₄Cl₂] | researchgate.net |

| 4-Amino-1,2,4-triazole | Various | Quaternary 4-(dimethylamino)-1,2,4-triazolium salt | znaturforsch.com |

Applications in Advanced Materials Science and Functional Materials

Role of 1,2,4-Triazole (B32235) Scaffolds in Organic Electronic and Optoelectronic Materials

The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent candidate for use in organic electronic and optoelectronic devices. acs.orgresearchgate.net This class of materials is crucial for developing next-generation displays, lighting, and energy solutions.

In OLEDs, efficient device performance relies on the balanced injection and transport of charge carriers (electrons and holes) to the emissive layer. An imbalance can lead to reduced efficiency and device lifetime. Azole-based materials, including 1,2,4-triazole derivatives, are widely investigated as electron transport materials (ETMs) and hole-blocking materials (HBMs). acs.org

The 1,2,4-triazole core possesses a high electron affinity, facilitating the injection and transport of electrons from the cathode. Simultaneously, its high ionization potential creates a significant energy barrier for holes, effectively blocking them from passing through the electron transport layer to the cathode. This confinement of both charge carriers within the emissive layer enhances the probability of their recombination, leading to more efficient light emission. acs.org

The introduction of a bulky triphenylmethyl group onto the 1,2,4-triazole scaffold, as in 4-(triphenylmethyl)-1,2,4-triazole, can offer additional advantages. The steric hindrance provided by the trityl groups can prevent intermolecular aggregation (π-π stacking). This is beneficial as aggregation often leads to the formation of quenching sites that reduce luminescence efficiency. By maintaining a more amorphous or separated molecular state, the material can exhibit improved photoluminescent quantum yields and better device stability. While specific compounds like 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI) have been well-studied for these properties, the principles apply to other bulky azole derivatives. acs.org

Table 1: Properties of Azole-Based Materials in OLEDs

| Property | Significance in OLEDs | Role of 1,2,4-Triazole Scaffold |

| High Electron Affinity | Facilitates efficient electron injection and transport. | The electron-deficient nature of the triazole ring is ideal for this function. acs.org |

| High Ionization Potential | Creates an energy barrier to block holes, confining them to the emissive layer. | Contributes to effective hole-blocking, enhancing recombination efficiency. acs.org |

| High Triplet Energy | Prevents reverse energy transfer from the emissive dopant in PHOLEDs. | Essential for hosting high-energy (blue) phosphorescent emitters. |

| Thermal Stability | Ensures device longevity and stable performance under operational heat. | The aromatic triazole ring provides inherent thermal robustness. nih.gov |

| Morphological Stability | Prevents crystallization and degradation of thin films. | Bulky substituents like the trityl group can enhance morphological stability. |

In organic photovoltaic (OPV) cells, 1,2,4-triazole derivatives can be employed as electron-acceptor or interfacial layer materials. Their tunable electronic properties allow for the precise alignment of energy levels (LUMO and HOMO) to facilitate efficient charge separation at the donor-acceptor interface and selective charge collection at the electrodes. 4-substituted 1,2,4-triazoles have been noted for their potential use in OPVs and data storage devices. researchgate.net The electrical properties of some 1,2,4-triazole derivatives have been studied, showing they possess semiconducting properties. researchgate.net

Integration into Polymeric Materials and Functional Polymers

The incorporation of 1,2,4-triazole moieties into polymer backbones or as pendant groups can create functional polymers with specialized properties. For instance, poly(1-vinyl-1,2,4-triazole) (PVT) is a polymer known for its high thermal stability (up to 300–350 °C), chemical resistance, and water solubility. nih.gov Copolymers based on 1-vinyl-1,2,4-triazole (B1205247) have been found to exhibit properties of high-resistance organic semiconductors. elpub.ru

While direct polymerization of 4-(triphenylmethyl)-1,2,4-triazole is not widely documented, its integration into polymer matrices could impart significant thermal stability and modify the dielectric properties of the host polymer. Such composite materials are promising for applications in proton-conducting membranes for fuel cells, where the triazole units can participate in proton transport networks. nih.gov

Application in Energetic Materials (EMs) due to High Nitrogen Content and Thermal Stability

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of high-energy density materials (HEDMs). rsc.org The high number of N-N and C-N bonds in these molecules releases a large amount of energy upon decomposition, primarily in the form of stable N₂ gas. The 1,2,4-triazole ring is a common building block for such materials due to its favorable ratio of nitrogen to carbon, positive heat of formation, and inherent thermal stability. nih.govrsc.orgmdpi.com

Development of Corrosion Inhibitors

1,2,4-triazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including carbon steel and copper, in acidic and neutral environments. nih.govsdit.ac.inktu.ltktu.lt Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

This adsorption occurs through the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal atoms. The process can involve both physical adsorption (physisorption) and chemical bond formation (chemisorption). sdit.ac.inktu.lt The effectiveness of the inhibition is influenced by the inhibitor's concentration, the metal's nature, and the molecular structure of the inhibitor. nih.gov

For 4-(triphenylmethyl)-1,2,4-triazole, the triazole ring provides the primary anchoring points for adsorption. The large surface area of the triphenylmethyl group could potentially enhance the protective barrier by covering a larger portion of the metal surface once adsorbed. This steric hindrance could effectively block active corrosion sites. The hydrophobic nature of the phenyl rings would further contribute to repelling aqueous corrosive species.

Table 2: Research Findings on 1,2,4-Triazole Derivatives as Corrosion Inhibitors

| Triazole Derivative | Metal | Medium | Key Finding |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low-Carbon Steel | 0.5 M HCl | Inhibition efficiency reached 89% at 300 ppm, acting as a mixed-type inhibitor. nih.gov |

| 1,2,4-triazole (TAZ), 3-amino-1,2,4-triazole (ATA), 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | All three compounds effectively inhibited corrosion, with efficiencies up to 87.1%. Adsorption followed the Langmuir isotherm. ktu.ltktu.lt |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one | Carbon Steel | 1 M HCl | The synthesized derivative significantly reduced the corrosion rate, demonstrating its potential as an effective inhibitor. nih.gov |

Metal-Organic Frameworks (MOFs) Featuring 1,2,4-Triazole Ligands for Gas Storage or Separation

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and functionalizable chemistry make them ideal for applications such as gas storage, separation, and catalysis. mdpi.comresearchgate.net

The 1,2,4-triazole ring is a highly effective ligand for MOF synthesis. It contains multiple nitrogen atoms that can coordinate to metal centers in various modes, leading to diverse and robust framework topologies. mdpi.comrsc.orgnih.gov These triazole-based MOFs have been extensively investigated for their ability to selectively adsorb gases like CO₂ and H₂. researchgate.net

The use of 4-(triphenylmethyl)-1,2,4-triazole as a ligand would introduce significant steric bulk. This could be strategically used to create MOFs with large, well-defined pores. The bulky trityl groups would act as "struts," preventing the framework from collapsing into a dense structure and ensuring permanent porosity. The shape and size of the resulting cavities would be dictated by the geometry of the metal cluster and the spatial arrangement of the bulky ligands. While specific MOFs based on this exact ligand are not widely reported in public literature, the design principles are well-established with other bulky 4-substituted triazole ligands. researchgate.net The resulting frameworks could be suitable for capturing large guest molecules or for applications where controlled spacing between active sites is crucial.

Catalytic Applications as Organocatalysts or Ligands in Metal-Catalyzed Systems

Extensive searches of chemical databases and scientific journals did not yield specific examples or detailed research findings on the use of 4-(Triphenylmethyl)-1,2,4-triazole as either an organocatalyst or a ligand in metal-catalyzed reactions. The existing body of research on 1,2,4-triazole derivatives in catalysis primarily focuses on molecules with different substitution patterns. For instance, various 1,2,4-triazole derivatives have been successfully employed as ligands for transition metals, forming complexes that catalyze a range of organic transformations. nih.govresearchgate.netosti.gov These applications often rely on the coordinating ability of the nitrogen atoms within the triazole ring.

In the field of organocatalysis, certain triazole-based compounds have emerged as effective catalysts for various asymmetric reactions. nih.gov However, these catalysts typically feature specific functional groups designed to facilitate the catalytic cycle, which are absent in the simple 4-(triphenylmethyl)-1,2,4-triazole structure.

The presence of the sterically demanding triphenylmethyl group on the nitrogen atom of the triazole ring likely hinders its ability to coordinate effectively with metal centers, a crucial requirement for its function as a ligand in catalysis. This steric hindrance could also impede its potential as an organocatalyst by blocking active sites and preventing substrate interaction.

While direct catalytic applications of 4-(Triphenylmethyl)-1,2,4-triazole are not documented, the broader class of N-substituted triazoles continues to be an active area of research in catalysis. Future investigations may yet uncover specific conditions or reaction types where the unique steric and electronic properties of the triphenylmethyl group can be advantageously employed in a catalytic context.

Based on the available scientific literature, there is no data to populate a table on the detailed research findings of 4-(Triphenylmethyl)-1,2,4-triazole in catalytic applications.

In-Depth Analysis of 4-(Triphenylmethyl)-1,2,4-triazole Reveals Limited Publicly Available Research Data

A thorough investigation into the chemical compound 4-(Triphenylmethyl)-1,2,4-triazole for a detailed article on its structure-property relationships in non-biological contexts has revealed a significant scarcity of specific research data in publicly accessible domains. While the broader family of 1,2,4-triazoles is well-documented, specific experimental and theoretical findings concerning the 4-triphenylmethyl substituted variant are not sufficiently available to construct a comprehensive scientific narrative as per the requested detailed outline.

The planned article, intended to cover the influence of the triphenylmethyl substituent on the electronic and photophysical properties of the 1,2,4-triazole ring, its performance in materials applications, and its conformational analysis, could not be generated due to the lack of specific data points, experimental results, and detailed research findings for this particular compound.

General knowledge of 1,2,4-triazoles suggests they are aromatic heterocyclic compounds with a π-excessive nature. chemicalbook.com The electronic properties of the triazole ring are influenced by the substituents attached to it. However, specific studies detailing the electronic effects, such as the impact on aromaticity and electron density distribution, of the bulky triphenylmethyl (trityl) group at the N4 position are not readily found in the surveyed literature.

Similarly, while various derivatives of 1,2,4-triazole have been explored for their photophysical properties, including absorption and emission characteristics for applications in optoelectronics, mdpi.com specific data such as absorption maxima, emission spectra, and photostability for 4-(Triphenylmethyl)-1,2,4-triazole are not documented in the available search results.

In the realm of materials science, some 1,2,4-triazole derivatives have been investigated as electron-transport materials in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. researchgate.netresearchgate.net Research has also been conducted on the thermal stability of various triazole compounds, which is a crucial parameter for their use in electronic materials. However, specific metrics like electron mobility, thermal decomposition temperatures, and corrosion inhibition efficiency for 4-(Triphenylmethyl)-1,2,4-triazole are absent from the available literature.

The conformational analysis, solid-state packing, and supramolecular assembly are significantly influenced by the molecular structure. The bulky nature of the triphenylmethyl group is expected to impose considerable steric hindrance, dictating the molecule's conformation and how it arranges in a solid state. While crystal structures and conformational analyses of other substituted triazoles have been reported, nih.govnih.gov such detailed structural information for 4-(Triphenylmethyl)-1,2,4-triazole could not be located.

Due to the lack of specific, verifiable data for 4-(Triphenylmethyl)-1,2,4-triazole across all the required sections of the proposed article, it is not possible to provide a thorough, informative, and scientifically accurate report that adheres to the user's strict outline and content requirements at this time. Further original research would be required to generate the necessary data for this specific compound.

Future Research Directions and Emerging Paradigms in 4 Triphenylmethyl 1,2,4 Triazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for N4-Substituted Triazoles

The synthesis of N-substituted 1,2,4-triazoles has traditionally involved methods that can be resource-intensive or environmentally taxing. rsc.org Future research must prioritize the development of green and sustainable synthetic routes. While methods for preparing the unsubstituted 1,2,4-triazole (B32235) ring, such as from hydrazine (B178648) and formamide (B127407), are established, the focus for derivatives like 4-(Triphenylmethyl)-1,2,4-triazole will be on cleaner, more efficient N-alkylation or arylation strategies. organic-chemistry.orggoogle.com

Emerging paradigms include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide without the need for a catalyst, offering excellent functional-group tolerance and reduced reaction times. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Iodine-mediated oxidative C-N bond formations and other metal-free approaches are gaining traction for their environmental benefits. organic-chemistry.orgorganic-chemistry.org Developing a catalyst-free method for attaching the bulky trityl group would be a significant advancement.

Eco-Friendly Solvents: A major thrust in green chemistry is the replacement of traditional organic solvents. rsc.org Research into using water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media for the synthesis of N4-substituted triazoles is a promising avenue. organic-chemistry.orgresearchgate.net For instance, ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization in PEG has proven effective for other triazoles and could be adapted. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer high atom economy and efficiency. Designing an MCR that incorporates the triphenylmethyl moiety to directly yield 4-(Triphenylmethyl)-1,2,4-triazole would represent a paradigm shift in its synthesis. organic-chemistry.org

Exploration of Advanced Functional Materials based on the Unique Characteristics of the Compound

The incorporation of 1,2,4-triazole moieties is a known strategy for creating advanced materials, including polymers, corrosion inhibitors, and energetic materials. nih.gov The unique characteristic of 4-(Triphenylmethyl)-1,2,4-triazole is its bulky, hydrophobic trityl group. This feature can be exploited for the rational design of new functional materials.

Future research should focus on:

Metal-Organic Frameworks (MOFs): The triazole ring is an excellent linker for constructing MOFs. nih.gov The trityl group could act as a bulky "pillar" or guest-modulating component within the porous structure of a MOF, influencing its porosity, stability, and guest-binding selectivity.

Nonlinear Optical (NLO) Materials: Triazole derivatives are being investigated for their NLO properties, which are crucial for applications in optoelectronics and photonics. nih.gov Theoretical studies, such as Density Functional Theory (DFT), can predict the hyperpolarizability of new derivatives. nih.gov The trityl group's influence on the electronic structure and crystal packing could be systematically studied to design 4-(Triphenylmethyl)-1,2,4-triazole-based materials with enhanced NLO responses.

Liquid Crystals: The rigid triazole core combined with the bulky, yet somewhat flexible, trityl group could be a recipe for creating novel liquid crystalline materials. The trityl group can influence the molecular shape and intermolecular interactions that govern mesophase formation.

Integration with Nanotechnology for Hybrid Materials and Advanced Device Fabrication

The synergy between organic molecules and nanomaterials opens up possibilities for creating hybrid materials with emergent properties. The 4-(Triphenylmethyl)-1,2,4-triazole molecule is a prime candidate for integration with nanotechnology.

Key research directions include:

Surface Functionalization: The trityl group can serve as a robust anchor for non-covalently functionalizing nanoparticles (e.g., gold, silica, carbon nanotubes) or 2D materials like graphene. This could be used to modify the surface properties of these materials, enhancing their dispersibility in specific solvents or polymer matrices.

Nano-Carriers and Formulations: Drawing inspiration from studies on other triazoles, 4-(Triphenylmethyl)-1,2,4-triazole could be loaded onto chitosan (B1678972) nanoparticles or other biocompatible nanocarriers. mdpi.com This could be explored for targeted delivery in agrochemical or material science applications.

Molecular Electronics: The defined structure of 4-(Triphenylmethyl)-1,2,4-triazole makes it an interesting candidate for molecular-scale electronic components. The triazole could act as the conductive element and the trityl group as a well-defined insulating spacer or an anchoring group to an electrode, enabling the fabrication of molecular wires or switches.

Theoretical Predictions Guiding Experimental Design and Rational Material Development

Computational chemistry is an indispensable tool for modern material science. For 4-(Triphenylmethyl)-1,2,4-triazole, theoretical predictions can significantly accelerate the discovery of new applications by guiding experimental efforts.

Future avenues for theoretical work include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including electronic structure (HOMO-LUMO gaps), vibrational spectra (FT-IR), and reactivity. inorgchemres.org Such studies can help understand the influence of the trityl group on the triazole ring's properties and predict how modifications to the structure will affect its performance in materials. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of 4-(Triphenylmethyl)-1,2,4-triazole in different environments, such as in polymer blends or at the interface with a nanomaterial. This can provide insights into self-assembly behavior, conformational preferences, and the stability of hybrid materials.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can correlate specific structural features of 4-(Triphenylmethyl)-1,2,4-triazole derivatives with their observed material properties (e.g., NLO activity, thermal stability). This allows for the virtual screening of large libraries of related compounds to identify the most promising candidates for synthesis.

Investigation of Catalytic Applications Beyond Current Scope (e.g., enantioselective catalysis)

While triazoles are well-known in medicinal chemistry, their catalytic potential is an area of growing interest. The 1,2,4-triazole anion, for example, has been identified as an effective acyl transfer catalyst. nih.govnih.gov

Emerging research paradigms are:

Asymmetric Catalysis: The most exciting future direction is the development of chiral derivatives of 4-(Triphenylmethyl)-1,2,4-triazole for use in enantioselective catalysis. nih.gov The bulky trityl group is an ideal scaffold for creating a defined chiral pocket around a catalytic center. By introducing chirality into the triphenylmethyl group or elsewhere in the molecule, it may be possible to create highly selective catalysts for reactions like asymmetric acylation or alkylation.

Organocatalysis: The triazole ring itself can act as a directing group in certain metal-catalyzed reactions, such as C-H arylation. organic-chemistry.org Future work could explore the potential of 4-(Triphenylmethyl)-1,2,4-triazole as an organocatalyst, where the trityl group could play a crucial role in controlling the steric environment of the reaction.

Ligand Development for Transition Metal Catalysis: The nitrogen atoms of the triazole ring are excellent coordination sites for transition metals. 4-(Triphenylmethyl)-1,2,4-triazole could serve as a ligand in novel catalytic complexes. The steric bulk of the trityl group would be expected to have a profound impact on the coordination sphere of the metal, potentially leading to unique reactivity and selectivity.

High-Throughput Screening for New Material Applications Beyond Current Knowledge

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds for a specific activity. While extensively used in drug discovery, its application in materials science is expanding. nih.govnih.gov

Future strategies should involve:

Screening for Material Properties: HTS can be adapted to screen for physical or material properties. For example, libraries of derivatives based on the 4-(Triphenylmethyl)-1,2,4-triazole scaffold could be synthesized and screened for properties like fluorescence, thermal stability, or performance as additives in polymers.

Combinatorial Synthesis and Screening: Combining combinatorial synthesis with HTS would allow for the rapid creation and evaluation of a wide array of 4-(Triphenylmethyl)-1,2,4-triazole analogues with different substituents. This could uncover unexpected structure-property relationships.

Sensor Development: HTS could be employed to identify derivatives that exhibit a change in a measurable property (e.g., color, fluorescence) upon binding to a specific analyte. This could lead to the development of novel chemical sensors based on the 4-(Triphenylmethyl)-1,2,4-triazole scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.